molecular formula C8H14F2O2 B13191395 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol

1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol

Cat. No.: B13191395
M. Wt: 180.19 g/mol
InChI Key: CZLAPUZDTYGDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C8H14F2O2 It is characterized by the presence of a difluoroethenyl group attached to an oxygen atom, which is further connected to a dimethylbutanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol typically involves the reaction of 2,2-difluoroethenyl alcohol with 3,3-dimethylbutan-2-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The difluoroethenyl group can be reduced to form a difluoroethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one.

    Reduction: Formation of 1-[(2,2-Difluoroethyl)oxy]-3,3-dimethylbutan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The difluoroethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one
  • 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine

Uniqueness

1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol is unique due to the presence of both a difluoroethenyl group and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its structural features allow for a wide range of chemical modifications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C8H14F2O2

Molecular Weight

180.19 g/mol

IUPAC Name

1-(2,2-difluoroethenoxy)-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C8H14F2O2/c1-8(2,3)6(11)4-12-5-7(9)10/h5-6,11H,4H2,1-3H3

InChI Key

CZLAPUZDTYGDGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(COC=C(F)F)O

Origin of Product

United States

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